molecular formula C15H17N3OS B3141064 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-isopropyloxime CAS No. 478076-89-0

1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-isopropyloxime

Cat. No. B3141064
CAS RN: 478076-89-0
M. Wt: 287.4 g/mol
InChI Key: LAXQFHOHQCUXBY-LICLKQGHSA-N
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Description

The compound “1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-isopropyloxime” is a chemical compound with a complex structure. It contains a thiazolo[3,2-a]benzimidazole core, which is a bicyclic system containing a thiazole ring fused with a benzimidazole ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of the fused thiazole and benzimidazole rings. The compound also contains a methyl group attached to the thiazole ring and an ethanone group attached to the benzimidazole ring .

Scientific Research Applications

Synthesis and Biological Activities

The compound is closely related to thiazolo-benzimidazole derivatives, which have been synthesized and studied for their biological activities. For instance, a study involved the preparation of 1-(6-Bromo-3-methyl-1,3-thiazolo3,2a3,2-abenzimidazol-2-yl)ethanone through bromination. This compound, among others derived from it, exhibited potent immunosuppressive effects against macrophages and T-lymphocytes. Additionally, some derivatives showed significant inhibitory effects on nitric oxide generation stimulated by LPS and exhibited cytotoxicity against various carcinoma cells, indicating their potential in immunomodulation and cancer therapy (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Heterocyclic Chemistry

Another research avenue explores the microwave-mediated synthesis of heterocycles based on benzothiazole and benzimidazole, including the type of compound you're interested in. These synthesized heterocycles have potential applications in developing new pharmacophores and can serve as building blocks for more complex molecules with desired biological activities (Darweesh, Mekky, Salman, & Farag, 2016).

Novel Annulation Processes

The reactivity of benzazole derivatives with dimethyl acetylenedicarboxylate has been studied, leading to the formation of thiazolo-benzimidazole derivatives. These processes involve novel annulation reactions, expanding the toolbox for synthetic organic chemists to design and synthesize new molecules with potential application in various fields of science, including medicinal chemistry and materials science (Davidson, Murray, Preston, & King, 1979).

Antimicrobial and Antineoplastic Agents

Bisbenzimidazole-derived chelating agents, structurally related to the compound of interest, have shown significant antimicrobial activities against various bacterial and fungal species. Such compounds, due to their broad-spectrum activity, are considered promising candidates for developing new antimicrobial agents (Agh-Atabay, Dulger, & Gucin, 2003). Additionally, certain derivatives have been identified as having potent antineoplastic properties, further highlighting the therapeutic potential of these molecules in cancer treatment.

Future Directions

The future research directions for this compound could involve exploring its potential medicinal properties, given the known activity of thiazolo[3,2-a]benzimidazole derivatives . Further studies could also focus on the synthesis of this compound and its derivatives, as well as a detailed investigation of their physical and chemical properties.

properties

IUPAC Name

(E)-1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)-N-propan-2-yloxyethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-9(2)19-17-10(3)14-11(4)18-13-8-6-5-7-12(13)16-15(18)20-14/h5-9H,1-4H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXQFHOHQCUXBY-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC3=CC=CC=C3N12)C(=NOC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=NC3=CC=CC=C3N12)/C(=N/OC(C)C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-isopropyloxime
Reactant of Route 2
1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-isopropyloxime
Reactant of Route 3
Reactant of Route 3
1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-isopropyloxime
Reactant of Route 4
1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-isopropyloxime
Reactant of Route 5
1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-isopropyloxime
Reactant of Route 6
1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-isopropyloxime

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